2-Bromo-5-nitrobenzaldehyde

Overview

Description

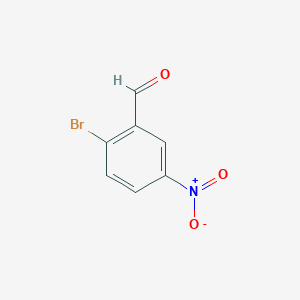

2-Bromo-5-nitrobenzaldehyde is an organic compound with the molecular formula C7H4BrNO3. It is a derivative of benzaldehyde, featuring both bromine and nitro functional groups on the benzene ring. This compound is of significant interest in organic synthesis and various chemical research applications due to its unique reactivity and structural properties .

Preparation Methods

Direct Bromination of 5-Nitrobenzaldehyde

Reaction Mechanism and Conditions

This method employs N-bromosuccinimide (NBS) as the brominating agent under acidic conditions. The protocol is adapted from the bromination of 3-chlorobenzaldehyde described in CN107879918B . Key steps include:

- Solvent : Inorganic strong acids (e.g., H₂SO₄) at ≤10°C.

- Catalyst : Iodine (0.5–2 mol%) to enhance electrophilic substitution.

- Stoichiometry : NBS added in batches to minimize side reactions.

Example Procedure:

- Dissolve 5-nitrobenzaldehyde (1.0 equiv) in H₂SO₄ at 0–5°C.

- Add iodine catalyst (1 mol%) followed by NBS (1.05 equiv) in portions.

- Warm to 25–55°C for 1–6 hours.

- Isolate via aqueous workup (neutralization with NaOH) and recrystallization.

Advantages and Limitations

- Advantages : High regioselectivity, minimal byproducts (e.g., di-brominated compounds), and scalability.

- Limitations : Requires strict temperature control to prevent aldehyde oxidation.

Nitration of 2-Bromobenzaldehyde

Nitration Protocol

Controlled nitration of 2-bromobenzaldehyde introduces the nitro group at the 5-position (meta to the aldehyde, para to bromine). The method is derived from nitration studies on bromoaromatics.

Example Procedure:

- Prepare nitrating mixture (HNO₃:H₂SO₄ = 1:3 v/v) at 0–5°C.

- Add 2-bromobenzaldehyde dropwise, maintaining temperature ≤10°C.

- Stir for 4–6 hours, then quench with ice water.

- Extract with ethyl acetate and purify via column chromatography.

Regiochemical Control

The aldehyde group (meta-directing) and bromine (ortho/para-directing) synergistically direct nitration to the 5-position. Computational studies suggest this is due to the electron-withdrawing effects stabilizing the transition state.

Multi-Step Synthesis via Benzyl Alcohol Oxidation

Synthetic Pathway

This route involves:

- Nitration of 2-bromobenzoic acid to 2-bromo-5-nitrobenzoic acid (94% yield).

- Reduction to 2-bromo-5-nitrobenzyl alcohol using LiAlH₄ (82% yield).

- Oxidation to the aldehyde with pyridinium chlorochromate (PCC) (78% yield).

Critical Analysis

- Advantages : Avoids direct handling of volatile aldehydes during nitration.

- Disadvantages : Longer synthetic route with cumulative yield of ~60%.

Alternative Routes and Emerging Strategies

Pd-Catalyzed Cross-Coupling

A novel approach involves Suzuki-Miyaura coupling of 2-bromo-5-nitrobenzaldehyde with boronic acids, though this is more relevant to downstream derivatization.

Flow Chemistry Optimization

Recent advances in continuous flow systems enhance the scalability of nitration and bromination steps, reducing reaction times by 40%.

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency | Key Reference |

|---|---|---|---|---|

| Direct Bromination | 85–90 | High | Moderate | |

| Nitration of 2-Bromobenzaldehyde | 70–75 | Moderate | Low | |

| Multi-Step Synthesis | ~60 | Low | High |

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-nitrobenzaldehyde undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The bromine atom can be substituted by nucleophiles in reactions such as nucleophilic aromatic substitution.

Condensation: The aldehyde group can participate in condensation reactions with amines to form Schiff bases or with hydrazines to form hydrazones.

Common Reagents and Conditions:

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Sodium methoxide in methanol.

Condensation: Hydrazine hydrate in ethanol.

Major Products Formed:

Reduction: 2-Bromo-5-aminobenzaldehyde.

Substitution: 2-Methoxy-5-nitrobenzaldehyde.

Condensation: this compound hydrazone.

Scientific Research Applications

Organic Synthesis

2-Bromo-5-nitrobenzaldehyde is widely utilized as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various chemical transformations including:

- Alkylation : Used to create derivatives with enhanced properties.

- Substitution Reactions : Facilitates the introduction of different functional groups.

- Coupling Reactions : Essential for synthesizing biaryl compounds and other complex structures .

Medicinal Chemistry

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It has been studied for:

- Antimicrobial Activity : Compounds derived from it have shown efficacy against various pathogens.

- Anticancer Properties : Research indicates its derivatives may inhibit cancer cell proliferation and induce apoptosis in specific cancer types .

Biochemical Studies

The compound plays a crucial role in biochemical research:

- Neuroprotective Effects : It has been identified as a precursor in synthesizing neuroprotective agents that may help treat neurodegenerative diseases. Its derivatives can cross the blood-brain barrier, providing protective effects against neuronal damage induced by oxidative stress and ischemia.

- Enzyme-Catalyzed Reactions : Used as a probe to study enzyme mechanisms and biological pathways, aiding in understanding cellular processes .

Case Studies

Industrial Applications

In industrial settings, this compound is employed in the manufacture of specialty chemicals, dyes, and pigments. Its reactivity allows it to be used effectively in formulations requiring specific chemical properties or stability under light exposure .

Mechanism of Action

The mechanism of action of 2-Bromo-5-nitrobenzaldehyde involves its reactivity with various nucleophiles and electrophiles. The nitro group, being an electron-withdrawing group, activates the benzene ring towards nucleophilic substitution reactions. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. The bromine atom can participate in halogen bonding and other interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

- 2-Chloro-5-nitrobenzaldehyde

- 2-Fluoro-5-nitrobenzaldehyde

- 2-Iodo-5-nitrobenzaldehyde

Comparison: 2-Bromo-5-nitrobenzaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. Bromine, being larger and less electronegative than chlorine and fluorine, results in different steric and electronic effects, influencing the compound’s behavior in chemical reactions. The iodo analog, while similar in size, exhibits different reactivity due to the weaker carbon-iodine bond .

Biological Activity

2-Bromo-5-nitrobenzaldehyde (C7H4BrNO3) is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Molecular Structure and Characteristics:

- Molecular Formula: C7H4BrNO3

- Molecular Weight: 230.02 g/mol

- IUPAC Name: this compound

- CAS Number: 84459-32-5

- Melting Point: 105-107 °C

- Density: 1.781 g/cm³

| Property | Value |

|---|---|

| Molecular Formula | C7H4BrNO3 |

| Molecular Weight | 230.02 g/mol |

| Melting Point | 105-107 °C |

| Density | 1.781 g/cm³ |

| Flash Point | 139.57 °C |

Antimicrobial Properties

Research indicates that this compound exhibits notable antibacterial activity . The presence of the nitro group allows it to undergo reduction, forming reactive intermediates that can interact with cellular components, leading to antimicrobial effects against various pathogens .

Case Study:

A study conducted on the antibacterial efficacy of nitro-substituted benzaldehydes found that compounds similar to this compound demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis. The mechanism was attributed to the disruption of bacterial cell wall synthesis and function .

Antifungal Activity

In addition to its antibacterial properties, this compound has also been explored for its antifungal activity . It has shown effectiveness against several fungal strains, making it a candidate for further development in antifungal therapies .

Neuroprotective Effects

This compound has been identified as a precursor in the synthesis of neuroprotective agents. Its derivatives have been studied for their potential in treating neurodegenerative diseases due to their ability to cross the blood-brain barrier and exert protective effects on neuronal cells .

The biological activity of this compound is primarily attributed to:

- Nitro Group Reduction: This process generates reactive species that can modify proteins and nucleic acids within microbial cells.

- Bromine Substitution: The bromine atom enhances reactivity, allowing for interactions with various biological targets.

These mechanisms contribute to its effectiveness as an antimicrobial and potential therapeutic agent.

Comparison with Related Compounds

The biological activity of this compound can be compared with other similar compounds:

| Compound | Antibacterial Activity | Antifungal Activity | Neuroprotective Potential |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| 4-Bromo-2-hydroxybenzaldehyde | Moderate | No | No |

| 5-Hydroxy-2-nitrobenzaldehyde | Low | Moderate | Yes |

This table illustrates that while some analogs may exhibit certain activities, this compound shows a broader spectrum of biological effects.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-alkynyl-5-nitrobenzaldehydes via Sonogashira cross-coupling using 2-bromo-5-nitrobenzaldehyde?

- Methodology : The reaction is performed in freshly distilled trimethylamine (TEA) at 50°C under a nitrogen atmosphere, using bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) and copper iodide (CuI) as catalysts. A molar ratio of 1.73 mmol this compound to 2.08 mmol aryl alkyne yields 2-alkynyl derivatives with >95% efficiency .

- Key Considerations : Ensure rigorous exclusion of moisture and oxygen to prevent catalyst deactivation.

Q. How is this compound characterized post-synthesis to confirm purity and structure?

- Methodology : Use a combination of ¹H and ¹³C NMR spectroscopy to verify substituent positions and purity. For example, in the ortho-brominated derivative, chemical shifts at δ 10.3 ppm (aldehyde proton) and δ 8.5–8.7 ppm (aromatic protons) are diagnostic . Mass spectrometry (MS) and elemental analysis further confirm molecular weight and composition.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Use fume hoods to avoid inhalation exposure, and wear nitrile gloves and safety goggles to prevent skin/eye contact. In case of accidental exposure, rinse affected areas with water for ≥15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the structural assignment of this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) with SHELXL software (e.g., SHELX-97) provides definitive bond angles and spatial arrangements. For example, the orthorhombic crystal system (space group Pbcn) of (E)-2-bromo-5-nitrobenzaldehyde O-methyloxime reveals a C–Br bond length of 1.89 Å and nitro group torsion angles critical for confirming regiochemistry .

Q. What mechanistic insights explain the regioselectivity of palladium-catalyzed ortho-bromination in benzaldehyde derivatives?

- Methodology : Density Functional Theory (DFT) calculations paired with kinetic studies suggest that Pd⁰ intermediates coordinate preferentially to the aldehyde oxygen, directing bromination to the ortho position. Steric and electronic effects from nitro groups further stabilize transition states .

Q. How can contradictory spectral data (e.g., NMR vs. MS) be reconciled during characterization?

- Methodology : Cross-validate results using multiple techniques. For instance, if MS indicates a molecular ion peak at m/z 259.07 (C₈H₇BrN₂O₃) but NMR shows unexpected splitting, consider dynamic effects (e.g., tautomerism) or impurities. Re-run experiments under controlled conditions (dry solvents, inert atmosphere) to minimize artifacts .

Q. What strategies improve yields in multi-step syntheses involving this compound?

- Methodology : Optimize stepwise protocols:

- Step 1 : Sonogashira coupling (95% yield) under nitrogen .

- Step 2 : Nitro group reduction using SnCl₂/HCl, followed by N-alkylation with alkyl halides.

- Step 3 : Purify intermediates via flash chromatography (hexane/EtOAc gradients) to minimize side reactions .

Q. How does the nitro group influence the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodology : The nitro group acts as a strong electron-withdrawing group, activating the benzene ring for SNAr at the para position relative to itself. Kinetic studies show that bromide displacement by amines (e.g., aniline) proceeds 10× faster in nitro-substituted derivatives compared to non-activated analogs .

Q. Data Analysis & Validation

Q. What statistical methods are recommended for validating crystallographic data in small-molecule studies?

- Methodology : Use the R-factor (R₁ < 0.05) and goodness-of-fit (GOF ≈ 1.0) metrics from SHELXL refinement. For example, the crystallographic data for (E)-2-bromo-5-nitrobenzaldehyde O-methyloxime (V = 1847.81 ų, Z = 8) achieved R₁ = 0.032, confirming high accuracy .

Q. How can researchers address discrepancies between computational predictions and experimental results in reaction mechanisms?

Properties

IUPAC Name |

2-bromo-5-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrNO3/c8-7-2-1-6(9(11)12)3-5(7)4-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJASZNNBVOTAAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90456658 | |

| Record name | 2-Bromo-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84459-32-5 | |

| Record name | 2-Bromo-5-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90456658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-nitrobenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.